2-(oxiran-2-yl)ethyl Benzoate
Overview
Description
2-(oxiran-2-yl)ethyl Benzoate is an organic compound that features an oxirane (epoxide) ring attached to an ethyl benzoate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the oxirane ring makes it a versatile intermediate in organic synthesis, while the benzoate group imparts aromatic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxiran-2-yl)ethyl Benzoate typically involves the reaction of ethylene oxide with benzoic acid or its derivatives. One common method is the esterification of benzoic acid with 2-(oxiran-2-yl)ethanol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Industrial methods may also incorporate purification steps like distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(oxiran-2-yl)ethyl Benzoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction typically produces alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.
Scientific Research Applications
2-(oxiran-2-yl)ethyl Benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(oxiran-2-yl)ethyl Benzoate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can occur under both acidic and basic conditions, resulting in the formation of various products depending on the nucleophile involved. The benzoate group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Ethyl Benzoate: Lacks the oxirane ring, making it less reactive in certain types of chemical reactions.
2-(oxiran-2-yl)ethanol: Contains the oxirane ring but lacks the aromatic benzoate group, affecting its solubility and reactivity.
Methyl Benzoate: Similar to ethyl benzoate but with a methyl group instead of an ethyl group, leading to differences in physical properties and reactivity.
Uniqueness: 2-(oxiran-2-yl)ethyl Benzoate is unique due to the combination of the reactive oxirane ring and the aromatic benzoate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(oxiran-2-yl)ethyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(9-4-2-1-3-5-9)13-7-6-10-8-14-10/h1-5,10H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQMLEBNSBTRMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCOC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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